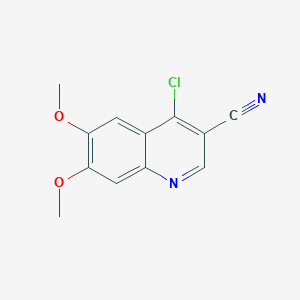

4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6,7-dimethoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c1-16-10-3-8-9(4-11(10)17-2)15-6-7(5-14)12(8)13/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLOMVBFQJAMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442158 | |

| Record name | 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214470-55-0 | |

| Record name | 4-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214470-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Basic Properties of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline core.[1] Its structure is distinguished by a chlorine atom at the 4-position, methoxy groups at the 6- and 7-positions, and a carbonitrile (cyano) group at the 3-position.[1] These substitutions confer unique electronic and steric properties, making it a highly versatile intermediate and building block in medicinal chemistry and synthetic organic chemistry.[1] The quinoline scaffold is recognized as a "privileged structure" in drug discovery, known for a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2][3] This compound, in particular, is a crucial precursor for the synthesis of potent and selective kinase inhibitors used in targeted cancer therapies.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, biological significance, and experimental protocols relevant to its application in research and development.

Physicochemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in synthetic and biological assays.

| Property | Value | Reference |

| CAS Number | 214470-55-0 | [1][4][5][6] |

| Molecular Formula | C₁₂H₉ClN₂O₂ | [1][4][6] |

| Molecular Weight | 248.66 g/mol | [1][5][6] |

| Appearance | Solid | [4] |

| Melting Point | 130–132 °C | [1] |

| Solubility (PBS) | 12 µg/mL | [1] |

| LogP | 2.1 | [1] |

| InChI Key | HMLOMVBFQJAMCN-UHFFFAOYSA-N | [1][4] |

Synthesis and Experimental Protocols

The synthesis of the 4-chloro-6,7-dimethoxyquinoline core is a well-documented multi-step process, which serves as a foundational pathway for producing the title compound and its analogs.[1][7]

Experimental Protocol: Synthesis of the Quinoline Precursor

The following protocols outline the key steps for synthesizing the core structure, adapted from established methodologies.[1][7][8][9][10]

Step 1: Nitrification of 3,4-Dimethoxyacetophenone [1][7]

-

Mix 3,4-dimethoxyacetophenone with a suitable solvent such as acetic acid or sulfuric acid in a reaction vessel.

-

Under stirring and controlled temperature conditions (e.g., 20–80 °C), add nitric acid (50-97.5 wt%) dropwise.

-

Allow the reaction to proceed for 0.5 to 12 hours.

-

Upon completion, work up the reaction mixture to isolate the product, 2-nitro-4,5-dimethoxyacetophenone.

-

React the 2-nitro-4,5-dimethoxyacetophenone from the previous step with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

The reaction is typically carried out in a solvent like toluene.

-

Heating the mixture facilitates the condensation to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

Step 3: Reduction and Cyclization [1][8][10]

-

Dissolve the product from Step 2 in a suitable solvent, such as methanol.

-

Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel.

-

Introduce hydrogen gas into the vessel and stir the mixture at an elevated temperature (e.g., 100 °C) for 1-24 hours.

-

This process reduces the nitro group and facilitates intramolecular cyclization.

-

After the reaction is complete, filter off the catalyst.

-

Concentrate the filtrate and purify the crude product, typically by recrystallization, to obtain 4-hydroxy-6,7-dimethoxyquinoline.

-

In a fume hood, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent) to a round-bottom flask equipped with a reflux condenser.

-

Carefully add a chlorinating agent, such as phosphorus oxychloride (POCl₃, 10-15 equivalents).

-

Heat the reaction mixture to reflux (approx. 105-110 °C) for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution to a pH of 7-8.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash, dry, and concentrate the organic layers.

-

Purify the crude product by silica gel column chromatography to yield the 4-chloro-6,7-dimethoxyquinoline core.

Biological Activity and Mechanism of Action

While this compound is primarily a synthetic intermediate, its derivatives exhibit significant biological activities, particularly as anticancer agents.[1][2] The mechanism of action for these derivatives often involves the competitive inhibition of ATP binding to the active site of various protein kinases that are dysregulated in cancer.[2]

Key Molecular Targets:

-

HER-2 and EGFR: The cyano group at the 3-position plays a critical role in the binding mechanism. It can interact directly with key amino acid residues, such as Threonine 830, in the active site of HER-2/EGFR kinases.[1] This interaction is crucial for the high inhibitory potency of its derivatives, with IC₅₀ values in the low nanomolar range (1–10 nM for HER-2).[1]

-

Src Kinase: Derivatives have been shown to target kinases like Src, leading to reduced cancer cell proliferation and an increase in apoptosis.[1]

-

VEGFR and c-Met: Inhibition of other critical receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met disrupts angiogenesis (the formation of new blood vessels by tumors) and prevents tumor invasion and metastasis.[2]

Applications in Drug Development and Derivatization

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr).[11] This reactivity makes this compound an excellent scaffold for generating large libraries of compounds for drug discovery by introducing diverse functionalities.[11] This approach has been instrumental in developing approved anticancer drugs.[2]

References

- 1. This compound | 214470-55-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. This compound [cymitquimica.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. scbt.com [scbt.com]

- 7. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile: A Key Intermediate in Oncological Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique electronic and steric properties make it a versatile intermediate, particularly in the synthesis of potent tyrosine kinase inhibitors targeting key oncogenic drivers. This technical guide provides a comprehensive overview of the chemical structure, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of targeted cancer therapies. Detailed experimental protocols, quantitative biological data, and visualizations of synthetic and signaling pathways are presented to serve as a valuable resource for researchers in the field.

Chemical Structure and Properties

This compound (CAS No: 214470-55-0) is a quinoline derivative characterized by a chlorine atom at the 4-position, two methoxy groups at the 6- and 7-positions, and a nitrile group at the 3-position.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it an ideal scaffold for the synthesis of complex bioactive molecules.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉ClN₂O₂ | [2] |

| Molecular Weight | 248.67 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [3] |

| InChI Key | HMLOMVBFQJAMCN-UHFFFAOYSA-N | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR (DMSO-d₆): A representative ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks for the quinoline and methoxy protons. The aromatic protons typically appear in the range of δ 7.32-8.57 ppm, with a notable singlet for the proton at the 2-position. The two methoxy groups present as a singlet at approximately δ 4.04 ppm, integrating to six protons.[1]

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry typically reveals a prominent protonated molecular ion peak [M+H]⁺ at m/z 249.[1] Under certain conditions, a sodium adduct [M+Na]⁺ may also be observed. Predicted fragmentation patterns under electron ionization (EI) suggest initial losses of a methyl group (-CH₃) to yield a fragment at m/z 233, a methoxy group (-OCH₃) to give a fragment at m/z 217, or a chlorine atom (-Cl) resulting in a fragment at m/z 213.[4]

Infrared (IR) Spectroscopy: The IR spectrum of quinoline derivatives generally displays characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed between 3100-3000 cm⁻¹.[5] The C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1600-1400 cm⁻¹ region.[5] The presence of the nitrile group (C≡N) would be indicated by a sharp absorption band in the range of 2260-2220 cm⁻¹.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that typically commences from readily available starting materials. A common synthetic route begins with 3,4-dimethoxyacetophenone.[6]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Nitration of 3,4-Dimethoxyacetophenone 3,4-Dimethoxyacetophenone is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 2-position of the aromatic ring, yielding 2-nitro-4,5-dimethoxyacetophenone.

Step 2: Condensation with DMF-DMA The resulting nitro compound is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms an enaminone intermediate, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.

Step 3: Reductive Cyclization The enaminone intermediate undergoes reductive cyclization. This is typically achieved using a reducing agent like iron powder in acetic acid or catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the quinoline ring system, affording 4-hydroxy-6,7-dimethoxy-quinoline-3-carbonitrile.

Step 4: Chlorination The final step involves the chlorination of the 4-hydroxy group. This is commonly accomplished by treating the intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the target compound, this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the susceptibility of the chlorine atom at the 4-position to nucleophilic aromatic substitution.[1] This feature is extensively exploited in the synthesis of a wide range of derivatives, most notably 4-anilinoquinolines, which are a prominent class of tyrosine kinase inhibitors.

Application in the Synthesis of EGFR/HER2 Kinase Inhibitors

The core structure of this compound is a key pharmacophore in the design of irreversible inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7] The 3-cyano group is believed to act as a hydrogen bond acceptor, enhancing the binding affinity of the inhibitor to the ATP-binding pocket of the kinase.[1]

Experimental Protocol: Synthesis of a 4-Anilinoquinoline-3-carbonitrile Derivative

A general procedure for the synthesis of 4-anilino-6,7-dimethoxyquinoline-3-carbonitrile derivatives involves the following steps:

-

Reaction Setup: A mixture of this compound (1 equivalent) and a substituted aniline (1.1-1.5 equivalents) is prepared in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration. The crude product can be further purified by recrystallization or column chromatography on silica gel to yield the desired 4-anilino-6,7-dimethoxyquinoline-3-carbonitrile derivative.[8]

Workflow for the Synthesis of 4-Anilinoquinoline-3-carbonitrile Derivatives

Caption: General workflow for the synthesis of 4-anilinoquinoline-3-carbonitrile derivatives.

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant anticancer activity by inhibiting key signaling pathways that are often dysregulated in cancer. The primary targets of these compounds are the receptor tyrosine kinases EGFR and HER2.

EGFR/HER2 Signaling Pathway

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Upon activation, they trigger a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. The two major downstream pathways are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

Mechanism of Inhibition and Downstream Effects

The 4-anilinoquinoline-3-carbonitrile derivatives synthesized from the title compound act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and HER2 and blocking their autophosphorylation and subsequent activation of downstream signaling. This inhibition leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.

EGFR/HER2 Signaling Pathway Diagram

Caption: Inhibition of the EGFR/HER2 signaling pathway by 4-anilinoquinoline-3-carbonitrile derivatives.

Quantitative Biological Data

The utility of this compound as a scaffold is evident from the potent biological activities of its derivatives. The following table summarizes the inhibitory activities of some 4-anilinoquinoline derivatives against cancer cell lines.

| Compound ID | Modification on Aniline Ring | Target Cell Line | IC₅₀ (µM) | Reference |

| 1f | Not specified in abstract | HeLa | 10.18 | [9] |

| 1f | Not specified in abstract | BGC823 | 8.32 | [9] |

| 2i | Isopropyl group | HeLa | 7.15 | [9] |

| 2i | Isopropyl group | BGC823 | 4.65 | [9] |

| Gefitinib (Reference) | - | HeLa | 17.12 | [9] |

| Gefitinib (Reference) | - | BGC823 | 19.27 | [9] |

Conclusion

This compound is a cornerstone intermediate for the synthesis of a new generation of targeted anticancer agents. Its well-defined reactivity, particularly the facile displacement of the 4-chloro substituent, allows for the creation of diverse libraries of compounds for drug discovery. The proven success of its derivatives as potent and selective inhibitors of key oncogenic kinases such as EGFR and HER2 underscores its continued importance in the field of medicinal chemistry and drug development. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers dedicated to advancing cancer therapeutics.

References

- 1. This compound | 214470-55-0 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 7. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Modern Kinase Inhibitor Scaffold: A Technical Guide to 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile has emerged as a pivotal molecular scaffold in the landscape of modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. While not a therapeutic agent in its own right, its strategic design and versatile reactivity have made it an indispensable building block for a class of potent tyrosine kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its physicochemical characteristics. Furthermore, this guide elucidates its crucial role as a key intermediate in the synthesis of clinically significant anticancer drugs, including Cabozantinib and Tivozanib, and explores the signaling pathways targeted by its derivatives.

Discovery and History: A Tale of a Key Intermediate

The history of this compound is intrinsically linked to the quest for potent and selective kinase inhibitors for the treatment of cancer. Its discovery was not marked by a singular breakthrough publication detailing its intrinsic biological activity, but rather by its emergence as a critical structural motif in patents and medicinal chemistry literature focused on the development of drugs targeting receptor tyrosine kinases.

The quinoline core, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in drug discovery, forming the basis for numerous therapeutic agents with a wide range of biological activities. The specific substitution pattern of this compound—a chloro group at the 4-position, two methoxy groups at the 6 and 7-positions, and a carbonitrile group at the 3-position—is a testament to rational drug design.

The electron-withdrawing nature of the cyano group at the 3-position enhances the reactivity of the 4-chloro substituent towards nucleophilic aromatic substitution. This chemical feature is paramount, as it allows for the convenient introduction of various side chains, often containing amine functionalities, which are crucial for binding to the ATP-binding pocket of target kinases. The 6,7-dimethoxy substitution pattern is frequently employed in kinase inhibitors to modulate solubility, metabolic stability, and to provide key interactions within the enzyme's active site.

While a definitive "discovery" paper for this specific compound is not readily apparent, its significance is highlighted in the patent literature for prominent anticancer drugs. It is in this context that the history of this compound is best understood: not as a standalone discovery, but as a key piece in the molecular puzzle of modern targeted cancer therapies. Its primary role has been to serve as a versatile and reliable intermediate, enabling the synthesis of a new generation of life-saving medicines.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, purification, and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉ClN₂O₂ | [3][4] |

| Molecular Weight | 248.67 g/mol | [3] |

| CAS Number | 214470-55-0 | [4] |

| Appearance | Solid | [3] |

| Purity | ≥95% | [3] |

| InChI Key | HMLOMVBFQJAMCN-UHFFFAOYSA-N | [3] |

Note: Specific values for properties like melting point and detailed spectroscopic data (NMR, IR, MS) can vary slightly depending on the experimental conditions and the purity of the sample. The data presented here are representative values.

Synthetic Routes and Experimental Protocols

The synthesis of this compound is a multi-step process that has been optimized over time to achieve good overall yields. The most common synthetic strategies start from readily available precursors and involve the construction of the quinoline core followed by chlorination and cyanation. Below are detailed experimental protocols for key steps in a representative synthesis.

Synthesis of the Quinoline Core

One common approach to constructing the 6,7-dimethoxyquinoline core involves a cyclization reaction starting from a substituted aniline.

Experimental Protocol: Synthesis of 4-hydroxy-6,7-dimethoxyquinoline

This protocol is based on the reduction and cyclization of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[1]

-

Dissolution: Dissolve 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one in a suitable solvent (e.g., methanol).

-

Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenation: Introduce hydrogen gas into the reaction vessel.

-

Reaction: Stir the mixture at a specified temperature (e.g., 100°C) for 1-24 hours.

-

Work-up: After the reaction is complete, filter off the catalyst.

-

Purification: Concentrate the filtrate and purify the crude product by recrystallization to obtain 4-hydroxy-6,7-dimethoxyquinoline.

Chlorination of the Quinoline Core

The introduction of the chloro group at the 4-position is a crucial step to enable subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinoline [5][6]

-

Charging the Reactor: In a suitable reaction vessel, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).

-

Solvent Addition: Add a suitable solvent, for example, diethylene glycol dimethyl ether or acetonitrile.

-

Addition of Chlorinating Agent: While stirring, add phosphorus oxychloride (POCl₃) (e.g., 3.5 equivalents).

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 100°C).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully quenched, typically by pouring it into a cold aqueous solution of a weak base like potassium carbonate. The product precipitates and is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate.

Introduction of the 3-Carbonitrile Group

The final step in the synthesis of the target molecule involves the introduction of the nitrile group at the 3-position of the quinoline ring. This is often achieved through a separate reaction sequence or by using a starting material that already contains a precursor to the nitrile group.

A detailed, publicly available experimental protocol specifically for the cyanation of 4-chloro-6,7-dimethoxyquinoline to yield the 3-carbonitrile derivative is not consistently reported in the primary literature, as this transformation is often part of proprietary industrial processes. However, general methods for the cyanation of quinoline N-oxides or related heterocycles, often involving reagents like trimethylsilyl cyanide (TMSCN) under various catalytic conditions, could be adapted for this synthesis.

Synthetic Workflow Diagram

Caption: Generalized synthetic workflow for this compound.

Biological Significance and Role in Drug Development

As previously mentioned, this compound is not known for its own potent biological activity. Instead, its significance lies in its role as a key building block for the synthesis of highly potent and selective tyrosine kinase inhibitors.[2] The derivatives of this compound have been shown to target several key signaling pathways that are often dysregulated in cancer.

Key Molecular Targets

Derivatives of this compound have been successfully developed to inhibit the following key receptor tyrosine kinases:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptors play a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFRs can stifle tumor growth and metastasis.

-

MET (Mesenchymal-Epithelial Transition Factor): The MET receptor, also known as hepatocyte growth factor receptor (HGFR), is involved in cell proliferation, motility, and invasion. Its aberrant activation is a hallmark of many cancers.

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): These receptors are members of the ErbB family of receptor tyrosine kinases and are critical drivers of cell growth and proliferation. Overexpression or mutation of EGFR and HER2 is common in various cancers, including lung and breast cancer.

Mechanism of Action of Derivatives

The kinase inhibitors derived from this compound are typically ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that promotes cancer cell growth and survival. The specific side chains introduced at the 4-position of the quinoline ring are designed to create specific interactions with amino acid residues in the kinase active site, leading to high affinity and selectivity.

Simplified Signaling Pathway Diagram

Caption: Simplified overview of the mechanism of action of kinase inhibitors derived from the title compound.

Conclusion

This compound stands as a testament to the importance of strategic molecular design in modern drug discovery. While it may not possess the intrinsic biological activity to be a drug itself, its role as a key synthetic intermediate is undeniable. Its carefully orchestrated arrangement of functional groups provides the ideal platform for the construction of complex and highly effective tyrosine kinase inhibitors that have transformed the treatment of various cancers. The ongoing development of new therapeutics based on this versatile scaffold ensures that the legacy of this compound will continue to be written in the annals of medicinal chemistry and oncology. For researchers in the field, a thorough understanding of the synthesis and reactivity of this compound is essential for the continued innovation of targeted therapies.

References

- 1. This compound | 214470-55-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 6. US10123999B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents [patents.google.com]

A Technical Guide to the Mechanism of Action of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a heterocyclic compound that serves as a critical structural scaffold and versatile intermediate in medicinal chemistry.[1][2] While the core compound is primarily a building block, its derivatives have garnered significant attention for their potent biological activities, particularly as kinase inhibitors in oncology.[1][2] This document provides an in-depth technical overview of the mechanism of action of these derivatives, focusing on their molecular targets, the signaling pathways they modulate, and their resultant biological effects. It includes a summary of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visual diagrams of key pathways and workflows to provide a comprehensive resource for research and drug development.

Core Mechanism of Action: Kinase Inhibition

The primary mechanism of action for derivatives of this compound is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[2] These compounds are designed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[2]

Key Molecular Targets

Research has identified several key oncogenic tyrosine kinases as primary targets for derivatives of this quinoline scaffold:

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane receptor that, upon activation, triggers signaling cascades promoting cell proliferation, survival, and differentiation. Its overactivity is a hallmark of many cancers.[2][3] Quinoline-3-carbonitrile derivatives have been specifically designed as potent EGFR inhibitors.[4][5]

-

Human Epidermal Growth Factor Receptor 2 (HER-2): A member of the EGFR family, HER-2 is another critical target in cancer therapy, especially in breast cancer.[3] Derivatives of this compound have shown potent dual-inhibitory activity against both EGFR and HER-2.[4]

-

Other Kinase Targets: The versatile quinoline scaffold allows for the development of inhibitors against other important kinases, including Src kinase , Vascular Endothelial Growth Factor Receptor (VEGFR) , and c-Met , which are involved in tumor growth, angiogenesis, and metastasis.[1][2][6]

Molecular Binding and Structure-Activity Relationship (SAR)

The quinoline-3-carbonitrile structure is bioisosteric to the widely recognized quinazoline scaffold found in approved kinase inhibitors like gefitinib and erlotinib.[1][3][7] The key interaction involves the cyano group (-C≡N) at the 3-position of the quinoline ring. This group acts as a hydrogen bond acceptor, interacting with critical threonine residues (e.g., Thr830) within the kinase hinge region, mimicking the role of the N3 atom in quinazoline inhibitors.[1] The chlorine atom at the 4-position is a reactive site, allowing for nucleophilic substitution to attach various aniline groups, which is crucial for modulating potency and selectivity against different kinases.[1][2]

Downstream Signaling Pathway Modulation

By inhibiting key receptor tyrosine kinases like EGFR and HER-2, these compounds effectively block multiple downstream signaling cascades critical for cancer cell survival and proliferation.

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Inhibition of EGFR blocks the activation of the MAPK pathway, which is central to regulating cell proliferation. This leads to a halt in the cell cycle.[8][9][10]

-

PI3K-AKT-mTOR Pathway: This is a major survival pathway that is also activated by EGFR. Its inhibition by quinoline derivatives leads to the suppression of anti-apoptotic signals and can induce programmed cell death (apoptosis).[10][11]

-

Induction of Apoptosis: The blockade of survival signals, coupled with cell cycle arrest, triggers apoptosis. This is often mediated by the activation of caspases (e.g., caspase-3, 8) and the modulation of Bcl-2 family proteins.[4]

Figure 1: Simplified EGFR/HER-2 Signaling Pathway Inhibition.

Quantitative Biological Activity Data

The biological activity of derivatives based on the 4-Chloro-6,7-dimethoxy-quinoline scaffold is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against specific kinases and their growth inhibitory potential (GI₅₀) against various cancer cell lines. The data below is for various derivatives, not the core intermediate itself.

| Compound Class/Derivative | Target/Cell Line | IC₅₀ / GI₅₀ | Reference |

| 4-Anilinoquinoline-3-carbonitrile Derivative (5a) | EGFR Kinase | 71 nM | [4] |

| HER-2 Kinase | 31 nM | [4] | |

| MCF-7 (Breast Cancer) | 25-82 nM (Range) | [4] | |

| A-549 (Lung Cancer) | 25-82 nM (Range) | [4] | |

| 4-Anilinoquinoline-3-carbonitrile Derivative (8b) | EGFR Kinase | 0.08 µM (80 nM) | [12] |

| A549 (Lung Cancer) | 0.06-1.12 µM (Range) | [12] | |

| 4-Anilinoquinoline-3-carbonitrile Derivative (6d) | EGFR Kinase | 0.18 µM (180 nM) | [12] |

| 6,7-Dimethoxy-4-anilinoquinoline Derivative (12n) | c-Met Kinase | 0.030 µM (30 nM) | [6] |

| Tyrphostin AG-1478 (Related Quinazoline Inhibitor) | EGFR Kinase | 3 nM | [13][14] |

| HER-2 Kinase | >100 µM | [13] |

Experimental Protocols

Synthesis of the Precursor: 4-Chloro-6,7-dimethoxyquinoline

The core scaffold is synthesized via a multi-step process, typically starting from 3,4-dimethoxyacetophenone. The final 3-carbonitrile group is added in a subsequent step.

Figure 2: Synthetic Workflow for the Quinoline Precursor.

Protocol:

-

Nitration: 3,4-dimethoxyacetophenone is dissolved in acetic acid. Nitric acid is added slowly while maintaining the temperature to yield 2-nitro-4,5-dimethoxyacetophenone.[15][16] The product is precipitated in an ice-water mixture and filtered.[15]

-

Condensation: The nitro compound is dissolved in a solvent like toluene or dimethylformamide. N,N-dimethylformamide dimethyl acetal (DMF-DMA) is added, and the mixture is heated to reflux.[15][16] The resulting product, 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, is precipitated with water and collected.[16]

-

Reductive Cyclization: The intermediate from the previous step is suspended in a solvent like methanol or THF with a catalyst (e.g., Palladium on carbon or Raney Nickel).[15][17] The mixture is subjected to hydrogenation under pressure, leading to the reduction of the nitro group and subsequent cyclization to form 4-hydroxy-6,7-dimethoxyquinoline.[15][16][17]

-

Chlorination: The 4-hydroxyquinoline precursor is charged into a reactor with a solvent (e.g., diethylene glycol dimethyl ether). A chlorinating agent, such as phosphorus oxychloride (POCl₃), is added, and the mixture is heated.[15][16][17] After completion, the reaction is quenched, and the final product, 4-chloro-6,7-dimethoxyquinoline, is precipitated, filtered, and purified by recrystallization.[16][17]

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reagents: Purified recombinant kinase (e.g., EGFR), kinase buffer, ATP, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the test compound (dissolved in DMSO).

-

Procedure: a. The test compound is serially diluted and added to the wells of a microplate. b. The kinase and substrate are added to the wells and incubated briefly. c. The kinase reaction is initiated by adding a specific concentration of ATP. d. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays using ³²P-ATP.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control (DMSO alone). The IC₅₀ value is determined by fitting the dose-response curve to a suitable equation.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

Figure 3: Experimental Workflow for an MTT Cell Proliferation Assay.

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with a fresh medium containing serial dilutions of the test compound. A control group receives medium with DMSO only.

-

Incubation: The plate is incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO or an SDS solution) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically ~570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to the control. The GI₅₀ value is then determined from the resulting dose-response curve.

Conclusion

This compound is a privileged scaffold in modern medicinal chemistry. Its derivatives function as potent inhibitors of key oncogenic kinases, most notably EGFR and HER-2, by competitively blocking the ATP-binding site. This inhibition disrupts critical downstream signaling pathways, leading to reduced cell proliferation and the induction of apoptosis in cancer cells. The structure's versatility, combined with a well-understood mechanism of action, makes it a highly valuable platform for the continued development of targeted cancer therapies.

References

- 1. This compound | 214470-55-0 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 8. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EGFR tyrosine kinase inhibitor AG1478 inhibits cell proliferation and arrests cell cycle in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]

- 15. benchchem.com [benchchem.com]

- 16. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic Analysis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic characterization of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document presents a comprehensive analysis based on available data for the closely related analogue, 4-Chloro-6,7-dimethoxyquinoline, supplemented with established spectroscopic principles for the quinoline-3-carbonitrile scaffold. This guide includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with a logical workflow for spectroscopic characterization.

Introduction

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is characterized by a quinoline core with a chlorine atom at the 4-position, two methoxy groups at the 6- and 7-positions, and a nitrile group at the 3-position.

Expected Spectroscopic Highlights:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinoline ring and the protons of the two methoxy groups. The proton at position 2 would be absent, and the electronic effect of the cyano group would influence the chemical shifts of the remaining aromatic protons.

-

¹³C NMR: Resonances for all 12 carbon atoms, including the characteristic signal for the nitrile carbon (typically in the range of 115-125 ppm) and the carbons of the methoxy groups.

-

IR Spectroscopy: A sharp absorption band characteristic of the C≡N stretching vibration (typically around 2220-2260 cm⁻¹), along with bands for C-Cl, C-O, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The molecular ion peak corresponding to its molecular weight (248.66 g/mol ).[2][3]

Spectroscopic Data Analysis (Based on Analogue Data)

The following tables summarize the available spectroscopic data for the closely related compound, 4-Chloro-6,7-dimethoxyquinoline . This data serves as a valuable reference for the interpretation of the spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data of 4-Chloro-6,7-dimethoxyquinoline [4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.57 | d | 5.1 | H-2 |

| 7.40 | d | 4.8 | H-3 |

| 7.37 | s | - | H-5 or H-8 |

| 7.32 | s | - | H-8 or H-5 |

| 4.04 | s | - | OCH₃ (C6 or C7) |

| 4.03 | s | - | OCH₃ (C7 or C6) |

Solvent: DMSO-d₆

Table 2: Mass Spectrometry Data of 4-Chloro-6,7-dimethoxyquinoline [4]

| Ionization Mode | m/z | Assignment |

| ESI | 224 | [M+H]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for quinoline derivatives.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and ensure complete dissolution by gentle vortexing.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

-

Optimize the acquisition time and relaxation delay for quantitative analysis.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to cover the entire carbon chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

4.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

4.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Electrospray Ionization (ESI) - Mass Spectrometry:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable spray and maximize the signal of the molecular ion.

-

Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

-

Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-500).

-

Logical Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Signaling Pathway Context (Hypothetical)

As an intermediate for kinase inhibitors, understanding the potential signaling pathways affected is crucial.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. By utilizing the provided analogue data and detailed experimental protocols, researchers can effectively characterize this important synthetic intermediate. The logical workflows presented offer a systematic approach to structural elucidation, ensuring the quality and integrity of the compound for its intended applications in drug discovery and development.

References

The Biological Versatility of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile has emerged as a critical intermediate and a pharmacophore of significant interest, particularly in the fields of oncology and infectious diseases. Its strategic substitution with a chlorine atom at the 4-position, methoxy groups at the 6 and 7-positions, and a carbonitrile group at the 3-position imparts unique electronic and steric properties, making it a versatile precursor for the synthesis of potent kinase inhibitors and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is a multi-step process that has been optimized to produce this key intermediate efficiently. The general synthetic approach and the subsequent derivatization are outlined below.

General Synthesis of the Quinoline Core

A common synthetic route to the 4-chloro-6,7-dimethoxyquinoline core involves the cyclization of appropriately substituted anilines. For instance, 3,4-dimethoxyaniline can be reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the corresponding 4-hydroxy-3-quinolinecarboxylate. Subsequent hydrolysis, decarboxylation, and chlorination with reagents like phosphorus oxychloride (POCl₃) yield the 4-chloroquinoline scaffold.

Synthesis of Anilino-Substituted Derivatives

The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic substitution, making it an ideal handle for introducing various functionalities. A prevalent modification involves the reaction with substituted anilines to generate 4-anilino-6,7-dimethoxy-quinoline-3-carbonitrile derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated potent anticancer activity against a range of human cancer cell lines. This activity is primarily attributed to their ability to inhibit key protein kinases that are often dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

The primary mechanism of anticancer action for these compounds is the inhibition of receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. The quinoline-3-carbonitrile scaffold serves as a potent ATP-competitive inhibitor at the kinase domain of these enzymes. Key kinase targets include:

-

HER-2 (Human Epidermal Growth Factor Receptor 2): Overexpressed in a significant portion of breast and gastric cancers, HER-2 is a key driver of tumorigenesis.

-

EGFR (Epidermal Growth Factor Receptor): Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer and glioblastoma.

-

c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is implicated in tumor growth, invasion, and metastasis.

-

VEGFR (Vascular Endothelial Growth Factor Receptor): A crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

Src Kinase: A non-receptor tyrosine kinase involved in multiple signaling pathways that regulate cell growth, adhesion, and motility.

The cyano group at the 3-position of the quinoline ring is crucial for the inhibitory activity, often forming a key hydrogen bond interaction within the ATP-binding pocket of the target kinase.

Quantitative Anticancer Data

The in vitro anticancer efficacy of various 4-anilino-6,7-dimethoxy-quinoline-3-carbonitrile derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the tables below.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 12n | A549 (Lung) | 0.04 ± 0.01 | [1] |

| MCF-7 (Breast) | 0.09 ± 0.02 | [1] | |

| MKN-45 (Gastric) | 0.15 ± 0.03 | [1] | |

| RB1 | HCT116 (Colon) | Not specified | [2] |

| K562 (Leukemia) | Not specified | [2] | |

| SKBR3 (Breast) | Not specified | [2] |

Table 1: In vitro anticancer activity of selected 4-anilino-6,7-dimethoxyquinoline derivatives.

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| 12n | c-Met | 0.030 ± 0.008 | [1] |

Table 2: In vitro kinase inhibitory activity of compound 12n.

Antimicrobial Activity

In addition to their anticancer properties, quinoline derivatives have a long history as antimicrobial agents. The core structure of this compound has been utilized as a scaffold for the development of novel antibacterial and antifungal compounds.

Mechanism of Action

The antimicrobial mechanism of quinoline derivatives is often multifaceted and can include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Disruption of these enzymes leads to bacterial cell death. Other potential mechanisms may involve the disruption of the bacterial cell membrane or interference with other crucial cellular processes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of quinoline derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 7b | Staphylococcus aureus | 2 | [3] |

| Klebsiella pneumoniae | 50 | [3] | |

| 7h | Staphylococcus aureus | 20 | [3] |

| 7a | Mycobacterium tuberculosis H37Rv | 20 | [3] |

| 7b | Mycobacterium tuberculosis H37Rv | 10 | [3] |

Table 3: In vitro antibacterial activity of selected quinoline-based hydroxyimidazolium hybrids.

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 7c | Cryptococcus neoformans | 15.6 | [3] |

| 7d | Cryptococcus neoformans | 15.6 | [3] |

Table 4: In vitro antifungal activity of selected quinoline-based hydroxyimidazolium hybrids.

Experimental Protocols

General Procedure for the Synthesis of 4-Anilino-6,7-dimethoxyquinoline Derivatives[1]

-

A mixture of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and the appropriately substituted aniline (1.2 equivalents) is prepared in a suitable solvent, such as isopropanol.

-

The reaction mixture is stirred at reflux for a specified period, typically 5 hours, and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The resulting solid residue is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol), to yield the desired 4-anilino-6,7-dimethoxyquinoline derivative.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)[1]

-

Human cancer cell lines (e.g., A549, MCF-7, MKN-45) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

-

Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional period to allow for the formation of formazan crystals by viable cells.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined from the dose-response curves.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

-

Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

The standardized microbial inoculum is added to each well containing the test compound.

-

The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by derivatives of this compound.

Caption: HER2 Signaling Pathway Inhibition.

Caption: EGFR Signaling Pathway Inhibition.

Caption: c-Met Signaling Pathway Inhibition.

Caption: VEGFR Signaling Pathway Inhibition.

Caption: Src Kinase Signaling Pathway Inhibition.

Conclusion and Future Directions

This compound has proven to be a highly valuable scaffold in the design and development of novel therapeutic agents. Its derivatives exhibit potent anticancer and antimicrobial activities through the inhibition of critical cellular targets. The extensive structure-activity relationship studies have provided valuable insights for the rational design of more selective and potent inhibitors.

Future research in this area should focus on several key aspects:

-

Optimization of Pharmacokinetic Properties: While many derivatives show excellent in vitro potency, their in vivo efficacy can be limited by poor solubility, metabolic instability, or off-target toxicity. Further medicinal chemistry efforts are needed to optimize the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds.

-

Elucidation of Resistance Mechanisms: As with any targeted therapy, the development of drug resistance is a significant challenge. Investigating the molecular mechanisms by which cancer cells or microbes develop resistance to these quinoline derivatives is crucial for the development of next-generation inhibitors and combination therapies.

-

Exploration of Novel Biological Targets: While kinase inhibition is the most well-characterized mechanism of action, it is possible that these compounds interact with other cellular targets. Unbiased screening approaches could reveal novel mechanisms and expand the therapeutic potential of this chemical class.

-

Combination Therapies: The synergistic effects of combining these quinoline derivatives with existing chemotherapeutic agents or other targeted therapies should be explored to enhance therapeutic efficacy and overcome drug resistance.

References

- 1. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Modern Kinase Inhibitors: A Technical Guide to 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a pivotal heterocyclic intermediate, forming the cornerstone for the synthesis of numerous potent and selective kinase inhibitors. Its strategic functionalization has paved the way for the development of targeted therapies in oncology, most notably the multi-kinase inhibitors Cabozantinib and Tivozanib. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and critical applications of this versatile scaffold. Detailed experimental protocols for its preparation and subsequent elaboration into clinically relevant drugs are presented, alongside a comprehensive summary of its chemical and physical characteristics. Furthermore, this document visualizes the key signaling pathways targeted by its derivatives, offering a complete resource for researchers engaged in the discovery and development of next-generation therapeutics.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound featuring a quinoline core. The presence of a chlorine atom at the 4-position, two methoxy groups at the 6- and 7-positions, and a carbonitrile group at the 3-position bestows upon it unique electronic and steric properties, making it an ideal and versatile intermediate in medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉ClN₂O₂ | [1] |

| Molecular Weight | 248.67 g/mol | [1] |

| CAS Number | 214470-55-0 | [2] |

| Appearance | Solid | [1] |

| Purity | >95% | [1] |

| InChI Key | HMLOMVBFQJAMCN-UHFFFAOYSA-N | [1] |

Synthesis of the Core Intermediate

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The most common synthetic route involves the initial preparation of 4-hydroxy-6,7-dimethoxyquinoline, which is subsequently chlorinated to yield the target compound.[3][4]

Synthesis of 4-hydroxy-6,7-dimethoxyquinoline

A prevalent industrial method for the synthesis of 4-hydroxy-6,7-dimethoxyquinoline commences with 3,4-dimethoxyacetophenone and proceeds through nitration, condensation, and a final reductive cyclization.[5]

Experimental Protocol:

Step 1: Nitration of 3,4-Dimethoxyacetophenone

-

In a suitable reactor, charge 3,4-dimethoxyacetophenone and acetic acid.

-

Stir the mixture and heat to approximately 60°C until all solids have dissolved.

-

Slowly add 65 wt% nitric acid to the solution while maintaining the temperature at 60°C.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into an ice-water mixture to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to obtain 2-nitro-4,5-dimethoxyacetophenone.[5]

Step 2: Condensation

-

The 2-nitro-4,5-dimethoxyacetophenone is then condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[3]

-

This reaction yields 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.[3]

Step 3: Reduction and Cyclization

-

Dissolve the 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one in a suitable solvent such as methanol.[6]

-

Add a catalyst, for example, Palladium on carbon (Pd/C).[6]

-

Introduce hydrogen gas into the reaction vessel.

-

Stir the mixture at a specified temperature (e.g., 100°C) for 1-24 hours.[6]

-

After the reaction is complete, filter off the catalyst.

-

Concentrate the filtrate and purify the crude product by recrystallization to obtain 4-hydroxy-6,7-dimethoxyquinoline.[6]

Chlorination of 4-hydroxy-6,7-dimethoxyquinoline

The final step in the synthesis of the core intermediate is the chlorination of the hydroxyl group at the 4-position.

Experimental Protocol:

-

In a suitable reaction vessel, add 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent).[6]

-

Add a suitable solvent, for example, diethylene glycol dimethyl ether.[6]

-

While stirring, add a chlorinating agent such as phosphorus oxychloride (e.g., 3.5 equivalents).[6]

-

Heat the reaction mixture to the desired temperature (e.g., 100°C).[6]

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, cool the mixture and carefully quench the reaction by pouring it into an aqueous solution of a base like potassium carbonate (10%).[5]

-

Stir the quenched mixture for a period (e.g., 2 hours) to allow for the precipitation of the crude product.

-

Collect the solid by suction filtration.

-

Dry the crude product.

-

The crude product can be purified by recrystallization from a mixture of ethanol and ethyl acetate.[5]

Applications as a Synthetic Intermediate

The chlorine atom at the 4-position of this compound is susceptible to nucleophilic aromatic substitution, which allows for the facile introduction of various side chains, a crucial step in the synthesis of targeted kinase inhibitors.[7]

Synthesis of Cabozantinib

Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET and VEGFR2.[4]

Experimental Protocol:

Step 1: Synthesis of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline

-

Add 4-chloro-6,7-dimethoxyquinoline, p-aminophenol, and a base such as potassium hydroxide to N,N-dimethylacetamide.[8]

-

Heat the mixture to 90-110°C for approximately 5 hours.[8]

-

After the reaction, cool the mixture and add purified water.

-

Cool to 20-30°C and stir for 1-2 hours.

-

Filter the precipitate, wash with purified water, and dry the filter cake to obtain the intermediate.[8]

Step 2: Amide Coupling

-

Add the intermediate from the previous step, 1-(4-fluorophenylcarbamoyl)cyclopropane-1-carboxylic acid, and a coupling agent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) to dichloromethane.[8]

-

Add an organic base such as N,N-diisopropylethylamine (DIPEA) and stir for about 3 hours at 20-40°C.[8]

-

Wash the reaction solution with an aqueous sodium hydroxide solution and then with purified water.

-

Concentrate the solution to dryness.

-

Add anhydrous ethanol and stir at 0-10°C for 3-4 hours to induce crystallization.

-

Filter the product, wash with anhydrous ethanol, and dry the filter cake to yield Cabozantinib.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]

Antimicrobial properties of quinoline-3-carbonitrile compounds

An In-Depth Technical Guide to the Antimicrobial Properties of Quinoline-3-carbonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, antimicrobial activity, and mechanism of action of quinoline-3-carbonitrile compounds, a promising class of heterocyclic molecules in the development of new antimicrobial agents.

Synthesis of Quinoline-3-carbonitrile Derivatives

A prevalent and efficient method for synthesizing 2-amino-4-arylquinoline-3-carbonitriles is through a one-pot, three-component reaction involving an aromatic amine, an aromatic aldehyde, and malononitrile. This approach is valued for its operational simplicity and high yields.

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-arylquinoline-3-carbonitriles

This protocol describes a general procedure for the synthesis of 2-amino-4-arylquinoline-3-carbonitriles catalyzed by ammonium chloride.[1]

Materials:

-

Aromatic amine (1 mmol)

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium chloride (NH4Cl) (10 mol%)

-

Ethanol (15 mL)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Combine the aromatic amine (1 mmol), aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ammonium chloride (10 mol%) in a round-bottom flask.

-

Add 15 mL of ethanol to the flask.

-

Stir the mixture at 80°C under reflux.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Collect the precipitated solid product by filtration.

-

Wash the product with ethanol to obtain the pure 2-amino-4-arylquinoline-3-carbonitrile derivative.

Visualization of the Synthesis Workflow

Caption: One-pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles.

Antimicrobial Activity of Quinoline-3-carbonitrile Derivatives

The antimicrobial efficacy of quinoline-3-carbonitrile derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Data Presentation

The following tables summarize the MIC values of various quinoline-3-carbonitrile derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Antibacterial Activity of Novel Quinolone-Sulfonamide Hybrids (QS series)

| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | B. subtilis (ATCC 3366) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |

| 3a3 | >1 | >1 | 0.039 | >1 |

| 3a4 | >1 | 0.078 | >1 | >1 |

| 3a5 | 0.039 | >1 | 0.0195 | 0.078 |

| 3a6 | >1 | 0.039 | 0.00975 | >1 |

| 3b4 | >1 | 0.00975 | >1 | >1 |

Data sourced from a study on 2-quinolone-L-alaninate-1,2,3-triazoles.[2]

Table 2: Antifungal Activity of Novel Quinolone-Sulfonamide Hybrids (QS series)

| Compound | A. flavus MIC (µg/mL) | A. niger MIC (µg/mL) | C. albicans MIC (µg/mL) | P. funiculosum MIC (µg/mL) |

| 3a1 | 0.078 | 0.078 | 0.156 | 0.078 |

| 3a2 | 0.078 | 0.156 | 0.078 | 0.078 |

| 3a3 | 0.078 | 0.078 | 0.078 | 0.078 |

| 3a4 | 0.078 | 0.078 | 0.156 | 0.078 |

| 3a5 | 0.078 | 0.078 | 0.078 | 0.078 |

| 3a6 | 0.078 | 0.156 | 0.078 | 0.078 |

| 3b1 | 0.078 | 0.078 | 0.078 | 0.078 |

| 3b2 | 0.078 | 0.078 | 0.078 | 0.078 |

| 3b3 | 0.078 | 0.078 | 0.078 | 0.078 |

| 3b4 | 0.078 | 0.078 | 0.078 | 0.078 |

| 3b5 | 0.078 | 0.078 | 0.078 | 0.078 |

| 3b6 | 0.078 | 0.078 | 0.078 | 0.078 |

Data sourced from a study on 2-quinolone-L-alaninate-1,2,3-triazoles.[2]

Experimental Protocols for Antimicrobial Screening

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

1. Preparation of Materials:

-

Test Compound (Quinoline Derivative): Prepare a stock solution by accurately weighing the compound and dissolving it in a suitable solvent (e.g., DMSO).

-

Bacterial Strains: Use fresh, 18-24 hour agar plate cultures of the test bacteria.

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for most non-fastidious bacteria.

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube with sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]

3. Microtiter Plate Preparation:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the quinoline derivative stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this across the plate. Discard 100 µL from the last column of dilutions.[3]

-

Include a growth control (no compound) and a sterility control (no bacteria).

4. Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3][5]

5. Reading and Interpreting Results:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the quinoline derivative at which there is no visible growth.[4]

Protocol 2: Agar Well Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.

1. Preparation of Materials:

-

Test Compound (Quinoline Derivative): Prepare solutions of the compound at known concentrations.

-

Bacterial Strains: Prepare an inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

-

Media: Mueller-Hinton Agar (MHA) plates.

-

Equipment: Sterile cotton swabs, sterile cork borer (6-8 mm diameter), micropipettes.

2. Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized bacterial inoculum.

-

Evenly swab the entire surface of the MHA plate to create a bacterial lawn.

3. Well Preparation and Sample Addition:

-

Use a sterile cork borer to create wells in the agar.

-

Add a fixed volume (e.g., 50-100 µL) of the quinoline derivative solution to each well.

-

Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).

4. Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

5. Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

-

A larger zone of inhibition indicates greater antimicrobial activity.

Mechanism of Action: Inhibition of DNA Gyrase

The primary antibacterial target for quinolone compounds is DNA gyrase (a type II topoisomerase), an essential enzyme in bacteria that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[6]